molecular formula C20H30N2O2 B5138441 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide

3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide

Cat. No. B5138441
M. Wt: 330.5 g/mol
InChI Key: VDIKGFQDVXYXEK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide selectively blocks TRP channels by binding to a specific site on the channels' outer pore region. This binding prevents calcium ions from passing through the channels, thereby reducing their activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide can reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been found to reduce inflammation in models of acute lung injury and colitis. Additionally, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its selectivity for TRP channels, making it a useful tool in studying these channels' role in various physiological processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for research involving 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is the development of more selective TRP channel blockers that can be used to study specific channels' functions. Another area of interest is the use of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in developing new therapies for pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential off-target effects of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide and how to mitigate them.
In conclusion, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is a chemical compound that has significant potential in scientific research due to its ability to selectively block TRP channels. Its use in studying pain, inflammation, and neurodegenerative diseases has shown promising results, and future research will likely continue to explore its potential applications.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This is then reacted with N-(3-aminopropyl)morpholine to form 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been found to be a useful tool in scientific research due to its ability to selectively block calcium-permeable transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes such as pain sensation, inflammation, and neurodegeneration. 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to block TRPV1, TRPV2, and TRPA1 channels, making it a useful tool in studying these channels' role in various diseases and conditions.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)18-8-5-17(6-9-18)7-10-19(23)21-11-4-12-22-13-15-24-16-14-22/h5-10H,4,11-16H2,1-3H3,(H,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIKGFQDVXYXEK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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